molecular formula C18H27N3O2 B267519 N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide

Cat. No. B267519
M. Wt: 317.4 g/mol
InChI Key: LVACRHDJZBEQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a ubiquitous protein kinase that plays a role in many cellular processes, including cell proliferation, differentiation, and survival. CX-4945 has been shown to have potential therapeutic applications in cancer and other diseases.

Mechanism of Action

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide inhibits CK2 by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, which in turn leads to the inhibition of downstream signaling pathways. CK2 has been shown to play a role in many cellular processes, including the regulation of cell cycle progression, apoptosis, and DNA repair.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to have anti-inflammatory effects, and to inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has a number of advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and administer to cells or animals. It also has a high degree of selectivity for CK2, which reduces the risk of off-target effects. However, this compound has some limitations. It has a relatively short half-life, which means that it may need to be administered frequently to maintain therapeutic levels. Additionally, this compound has been shown to have some toxicity in certain cell types, which may limit its use in some experiments.

Future Directions

There are several future directions for research on N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide. One area of interest is the development of new analogs of this compound with improved pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict response to this compound in cancer patients. Additionally, there is interest in the development of combination therapies that include this compound with other targeted agents or chemotherapy drugs. Finally, there is interest in the use of this compound in other diseases beyond cancer, including neurodegenerative diseases and viral infections.

Synthesis Methods

The synthesis of N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide involves several steps, starting with the reaction of 2,2-dimethylpropanoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(3-aminophenyl)cyclohexanecarboxamide to form the corresponding amide. This amide is then reacted with N,N-dimethylformamide dimethyl acetal to form this compound.

Scientific Research Applications

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has been extensively studied in preclinical models of cancer and other diseases. In cancer, CK2 has been shown to be overexpressed in many types of cancer, and this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have potential therapeutic applications in other diseases, including neurodegenerative diseases, inflammatory diseases, and viral infections.

properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

N-[3-(cyclohexylcarbamoylamino)phenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C18H27N3O2/c1-18(2,3)16(22)19-14-10-7-11-15(12-14)21-17(23)20-13-8-5-4-6-9-13/h7,10-13H,4-6,8-9H2,1-3H3,(H,19,22)(H2,20,21,23)

InChI Key

LVACRHDJZBEQKV-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=CC(=CC=C1)NC(=O)NC2CCCCC2

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=CC=C1)NC(=O)NC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.